[4-(4-Bromophenyl)butyl](methyl)amine
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Overview
Description
4-(4-Bromophenyl)butylamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butyl chain and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)butylamine typically involves the reaction of 4-bromobenzyl bromide with butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Bromophenyl)butylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 4-(4-Bromophenyl)butylamine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)butylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Scientific Research Applications
4-(4-Bromophenyl)butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-(4-Bromophenyl)pyridine: A compound with a bromophenyl group attached to a pyridine ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound featuring a bromophenyl and a hydroxyphenyl group attached to an isoxazole ring.
Uniqueness
4-(4-Bromophenyl)butylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a bromophenyl group with a butyl chain and a methylamine group makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C11H16BrN |
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Molecular Weight |
242.16 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
ZMXVNZQLTADZSM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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